4-(N-Methylformamido)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[formyl(methyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-10(6-11)8-4-2-7(3-5-8)9(12)13/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMYEQBKRODOGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297099 | |
| Record name | 4-(N-Methylformamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51865-84-0 | |
| Record name | 4-(Formylmethylamino)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51865-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 114013 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051865840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51865-84-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114013 | |
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| Record name | 4-(N-Methylformamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formyl-methyl-amino-benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.552 | |
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Synthetic Methodologies and Chemical Transformations of 4 N Methylformamido Benzoic Acid
Established Synthetic Pathways for N-Formyl-4-(methylamino)benzoic Acid
Traditional synthetic routes to 4-(N-Methylformamido)benzoic acid are well-documented, primarily involving the formylation of its direct precursor. These methods are valued for their reliability and scalability.
The most direct synthesis of this compound involves the N-formylation of 4-(N-Methylamino)benzoic acid. A conventional and high-yielding method is the reaction of 4-(N-Methylamino)benzoic acid with formic acid. One established procedure involves boiling the precursor in formic acid under reflux conditions for several hours. chemicalbook.com Subsequent evaporation of the excess formic acid yields the product, which can be purified by recrystallization to afford white crystals with a high purity of 97%. chemicalbook.com
A more refined and practical approach utilizes aqueous 85% formic acid in toluene (B28343) with a Dean-Stark trap to remove water as the reaction progresses. This method is advantageous as it does not require strictly anhydrous conditions and consistently provides excellent yields, often obviating the need for extensive purification. The reaction is generally applicable to a wide range of primary and secondary amines.
Table 1: Comparison of Formylation Methods for 4-(N-Methylamino)benzoic Acid
| Method | Reagent | Solvent | Conditions | Yield | Purification |
|---|---|---|---|---|---|
| Classic Reflux | Formic Acid | Formic Acid | Reflux, 3 hours | 97% | Recrystallization |
| Dean-Stark | 85% aq. Formic Acid | Toluene | Reflux with Dean-Stark trap | >95% | Evaporation, optional chromatography |
Another viable pathway starts with 4-nitrobenzoic acid. Catalytic hydrogenation of 4-nitrobenzoic acid, often using a Raney nickel or Pd/C catalyst, effectively reduces the nitro group to an amine, yielding 4-aminobenzoic acid (PABA) in high yield. chemicalbook.com The resulting 4-aminobenzoic acid can then be N-methylated to provide the desired precursor, 4-(N-Methylamino)benzoic acid. A third route involves the reductive amination of 4-carboxybenzaldehyde with methylamine, using reducing agents like sodium borohydride, to form the N-methylamino group directly. sciencemadness.orglibretexts.org
Novel Approaches in the Synthesis of this compound and Analogs
Recent advancements in synthetic chemistry have introduced innovative methods that offer milder conditions, improved efficiency, and access to a broader range of analogs. These include photoredox catalysis and electrochemical techniques.
Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of carboxylic acids. This methodology allows for the generation of aryl radicals from abundant benzoic acids via photo-induced decarboxylation under mild conditions. sigmaaldrich.com These reactive intermediates can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the coupling of benzoic acid derivatives with alkenes to produce dihydrochalcones has been demonstrated using this approach. chemicalbook.com Although not yet specifically reported for the direct synthesis of this compound, this technology holds significant potential for creating novel analogs by enabling C-H functionalization or decarboxylative coupling reactions on the benzoic acid core. libretexts.org Benzoic acids can also serve as precursors to catalytic hydrogen atom transfer (HAT) reagents within a two-molecule photoredox system, facilitating C-C bond formation under mild conditions. chemicalbook.com
Electrosynthesis offers a sustainable and reagent-minimized alternative for N-formylation. guidechem.com One such method involves the electrochemical formylation of amines using methanol (B129727) as both the formyl source and the solvent. In this system, methanol is oxidized at an electrode to generate formaldehyde (B43269) in situ, which then reacts with the amine. guidechem.comsciencemadness.org This approach has been successfully applied to simple aliphatic amines, achieving moderate faradaic efficiency. guidechem.com Mechanistic studies suggest the reaction can proceed through either the direct oxidation of a hemiaminal intermediate or via a methylisocyanide intermediate. guidechem.comsciencemadness.org
Another innovative electrochemical strategy is the decarboxylative N-formylation of amines using glyoxylic acid as the formylating agent. google.comgoogle.com This protocol is noted for its efficiency and broad functional group tolerance under ambient conditions, representing a green alternative to traditional methods. google.comgoogle.com
Table 2: Novel Synthetic Approaches
| Technique | Method | Reagents/Conditions | Application |
|---|---|---|---|
| Photoredox Catalysis | Decarboxylative Coupling | Visible light, photoredox catalyst | Synthesis of analogs via C-C bond formation |
| Electrochemical Synthesis | N-Formylation from Methanol | Methanol, glassy carbon electrode | Sustainable synthesis of formamides |
| Electrochemical Synthesis | Decarboxylative N-Formylation | Glyoxylic acid, electrochemical cell | Efficient formylation with high functional group tolerance |
Derivatization Strategies and Functional Group Interconversions
The dual functionality of this compound allows for a wide array of derivatization reactions and functional group interconversions (FGIs). These transformations are essential for creating libraries of related compounds for various screening purposes.
The carboxylic acid moiety is a prime site for modification. Standard esterification procedures, reacting the acid with an alcohol under acidic catalysis, can produce a variety of esters. For gas chromatography (GC) analysis, derivatization to form more volatile esters, such as methyl or trimethylsilyl (B98337) (TMS) esters, is common. The acid can also be converted to a more reactive acyl chloride, which can then be reacted with amines or alcohols to form amides or esters, respectively.
The N-methylformamide group also presents opportunities for transformation. N-formyl groups are known to serve as precursors for the synthesis of isocyanides. Furthermore, the amide bond can be reduced to yield the corresponding tertiary amine, 4-(dimethylamino)benzoic acid. General FGI strategies can be applied, such as the reduction of the carboxylic acid to a primary alcohol using strong reducing agents like lithium aluminum hydride, or the oxidation of the methyl group on the nitrogen under specific conditions.
Table 3: Potential Functional Group Interconversions
| Functional Group | Reaction | Reagents | Product Functional Group |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Acyl Chloride Formation | Thionyl Chloride | Acyl Chloride |
| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |
| N-Methylformamide | Reduction | Strong Reducing Agent | Tertiary Amine |
| N-Methylformamide | Dehydration | Dehydrating Agent | Isocyanide |
Synthesis of Advanced Benzoic Acid Derivatives for Research
The parent compound, this compound, can be synthesized from p-(N-methyl)-aminobenzoic acid by refluxing it in formic acid. This process yields the desired product as white crystals with a high purity and a melting point of 218°C. chemicalbook.com This straightforward synthesis provides a reliable source of the starting material for more complex transformations.
Further derivatization can be achieved through reactions involving the carboxylic acid group. For instance, esterification followed by treatment with hydrazine (B178648) hydrate (B1144303) can convert the benzoic acid into a hydrazide. nih.gov This hydrazide can then react with anhydrides like phthalic or succinic anhydride (B1165640) to form even more complex derivatives. nih.gov These reactions highlight the utility of this compound as a scaffold for building molecules with potential applications in various research fields, including the development of enzyme inhibitors. nih.gov
A general approach to synthesizing derivatives involves the reaction of a 4-aminobenzoic acid precursor with various benzoyl chlorides to introduce different substituents on the amino group. nih.gov This modular approach allows for the creation of a library of compounds with diverse functionalities.
Table 1: Synthesis of Benzoic Acid Derivatives
| Starting Material | Reagents | Product | Yield (%) |
|---|---|---|---|
| 4-aminobenzoic acid | para-substituted benzoyl chlorides, anhydrous Na2CO3, THF | 4-(4-substitutedbenzamido)benzoic acid | 60-85 nih.gov |
| 4-(4-substitutedbenzamido)benzoic acid | H2SO4, EtOH | Ethyl 4-(4-substitutedbenzamido)benzoate | 58-65 nih.gov |
| Ethyl 4-(4-substitutedbenzamido)benzoate | NH2NH2·H2O, EtOH | N-(4-(hydrazinecarbonyl)phenyl)-4-substitutedbenzamide | 70-80 nih.gov |
| N-(4-(hydrazinecarbonyl)phenyl)-4-substitutedbenzamide | Phthalic anhydride, toluene | Final Product | 65-70 nih.gov |
| N-(4-(hydrazinecarbonyl)phenyl)-4-substitutedbenzamide | Succinic anhydride, toluene | Final Product | 72-80 nih.gov |
Transformations Involving Carboxylic Acid and Amide Moieties
The reactivity of both the carboxylic acid and the N-methylformamido groups allows for a wide range of chemical transformations. The carboxylic acid can undergo typical reactions such as esterification and amidation. For example, the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent, is a common method for forming amide bonds. libretexts.orgmasterorganicchemistry.com While direct reaction is possible, it often requires harsh conditions. libretexts.org
The amide group itself is relatively unreactive towards nucleophilic acyl substitution. libretexts.orglibretexts.org However, it can be hydrolyzed back to a carboxylic acid under acidic or basic conditions. libretexts.orglibretexts.org Furthermore, the amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orglibretexts.org This reaction involves the removal of the carbonyl oxygen. libretexts.org
The interplay between these two functional groups is crucial in multi-step syntheses. For example, the carboxylic acid can be protected while transformations are carried out on the amide, or vice versa, allowing for precise control over the final product's structure.
Formation of Complex Structures Incorporating the Benzoic Acid Scaffold
For instance, a similar benzoic acid derivative, 2,4-bis-(triazol-1-yl)benzoic acid, has been used as a primary ligand to create novel cadmium and zinc complexes with interesting fluorescence properties. nih.gov The disappearance of the C=O stretching vibration peak in the IR spectrum of the ligand after complex formation indicates the coordination of the carboxyl group with the metal ion. nih.gov
The synthesis of dipeptides containing aminocaproic acid and 4-(aminomethyl)benzoic acid further illustrates the use of this scaffold in creating biologically relevant molecules. nih.gov These synthetic strategies demonstrate the importance of the benzoic acid core in medicinal chemistry and materials science for the development of new compounds with specific functions.
Spectroscopic Characterization in Advanced Research of 4 N Methylformamido Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. slideshare.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular architecture.
High-Resolution NMR Analysis of Molecular Architecture
High-resolution ¹H and ¹³C NMR spectroscopy are instrumental in elucidating the precise structure of 4-(N-Methylformamido)benzoic acid. The chemical shifts, signal multiplicities, and integration values obtained from these spectra provide a wealth of information.
In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the methyl group protons, the formyl proton, and the carboxylic acid proton. The aromatic protons typically appear as a complex multiplet in the downfield region, with their specific chemical shifts and coupling patterns revealing their substitution pattern on the benzene (B151609) ring. docbrown.info The methyl group protons will present as a singlet, while the formyl proton will also be a singlet, though its chemical shift can be influenced by the rotational isomerism around the N-CHO bond. The carboxylic acid proton is often a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. docbrown.info
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. rsc.org This includes the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), the formyl carbon, and the methyl carbon. The chemical shifts of these carbons provide further confirmation of the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | 10.0 - 13.0 | 165 - 175 |
| Aromatic (CH) | 7.0 - 8.5 | 110 - 140 |
| Formyl (CHO) | 8.0 - 8.5 | 160 - 165 |
| Methyl (CH₃) | 2.5 - 3.5 | 30 - 40 |
| Aromatic (C-N) | - | 140 - 150 |
| Aromatic (C-COOH) | - | 130 - 140 |
Note: These are general predicted ranges and actual values may vary based on solvent and other experimental conditions.
Application of NMR in Mechanistic Studies for Intermediate Identification
NMR spectroscopy is not only a tool for static structural analysis but also a powerful technique for studying reaction mechanisms. nih.gov By acquiring NMR spectra at various time points during a chemical reaction, it is possible to identify and characterize transient intermediates. This is particularly valuable in understanding the formation of this compound or its subsequent reactions. For instance, in a synthesis involving the formylation of 4-(methylamino)benzoic acid, NMR could be used to monitor the disappearance of the starting material and the appearance of the product, as well as to detect any short-lived intermediate species that may form during the reaction.
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on its vibrational modes. These techniques are highly sensitive to the types of bonds present and their local environment.
Fourier Transform Infrared (FTIR) Spectroscopic Analysis
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
Key expected vibrational frequencies include the broad O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, which is broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid will appear as a strong band around 1700 cm⁻¹, while the C=O stretch of the formamide (B127407) group will be observed at a slightly lower wavenumber, typically around 1650-1680 cm⁻¹. Other important bands include the C-N stretching vibration, C-H stretching vibrations of the aromatic ring and methyl group, and various bending vibrations that contribute to the fingerprint region of the spectrum. researchgate.net
Table 2: Characteristic FTIR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1680 - 1720 |
| Amide | C=O stretch | 1650 - 1680 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Methyl Group | C-H stretch | 2850 - 3000 |
| Aromatic Ring | C-H out-of-plane bend | 750 - 900 |
Theoretical Vibrational Spectra from Computational Models
To aid in the assignment of complex vibrational spectra, theoretical calculations are often employed. nih.govnih.govresearchgate.net Using computational methods like Density Functional Theory (DFT), it is possible to calculate the vibrational frequencies and intensities of a molecule. These theoretical spectra can then be compared with the experimental IR and Raman spectra to provide a more detailed and accurate assignment of the observed bands. This approach is particularly useful for distinguishing between closely spaced or overlapping vibrational modes. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. docbrown.info For this compound, with a molecular formula of C₉H₉NO₃, the expected molecular weight is approximately 179.17 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecule will be ionized to form a molecular ion (M⁺), which will be detected at a mass-to-charge ratio (m/z) corresponding to the molecular weight. youtube.com This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable clues about the molecule's structure.
Common fragmentation pathways for this compound would likely involve the loss of small, stable neutral molecules or radicals. For instance, the loss of a hydroxyl radical (•OH, mass 17) from the carboxylic acid group would result in a fragment ion at m/z 162. docbrown.info Another likely fragmentation would be the loss of the formyl group (CHO, mass 29) or the methyl group (CH₃, mass 15). The analysis of these fragmentation patterns allows for the confirmation of the presence of the carboxylic acid and N-methylformamido groups.
Electron Ionization Mass Spectrometry of Related Compounds
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and structural features of compounds by analyzing their fragmentation patterns upon electron impact. While specific EI-MS data for this compound is not widely published, examining related benzoic acid derivatives provides insight into the expected fragmentation.
In a typical mass spectrometer, a molecule is bombarded with high-energy electrons, causing one electron to be ejected, resulting in a positively charged radical cation known as the molecular ion (M•+). youtube.com This molecular ion is often unstable and undergoes further fragmentation. youtube.com The masses of these positively charged fragments are detected, providing a characteristic spectrum. youtube.com
For benzoic acid, the molecular ion peak appears at an m/z (mass-to-charge ratio) of 122. youtube.com Key fragments are observed at m/z 105, corresponding to the loss of a hydroxyl radical (•OH), and at m/z 77, corresponding to the subsequent loss of carbon monoxide (CO) to form the phenyl cation. youtube.com The peak at m/z 105 is often the base peak, indicating its relative stability, which can be attributed to resonance. youtube.com
For the related compound 4-(methylamino)benzoic acid, the molecular weight is 151.16 g/mol . nist.gov Its mass spectrum would show a molecular ion peak at m/z 151. Subsequent fragmentation would likely involve the loss of groups attached to the benzene ring.
| m/z Value | Proposed Ion Structure | Description |
|---|---|---|
| 122 | [C₆H₅COOH]•+ | Molecular Ion |
| 105 | [C₆H₅CO]+ | Loss of •OH (Base Peak) |
| 77 | [C₆H₅]+ | Loss of CO from m/z 105 |
Mass Spectrometric Identification of Reactive Intermediates
Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is an invaluable tool for detecting and characterizing short-lived, low-concentration reactive intermediates in chemical reactions. nih.govrsc.org This technique is highly sensitive to charged species, making it ideal for studying reactions that proceed through ionic pathways, such as those catalyzed by metals or involving organocatalytic iminium ions. nih.gov
The process involves introducing a solution of the reaction mixture directly into the mass spectrometer via ESI. The solvent is evaporated, and the ions are transferred into the gas phase for detection. This allows for the "online" monitoring of a reaction, providing snapshots of the species present at any given time. By identifying the mass of potential intermediates, researchers can gain a deeper understanding of the reaction mechanism. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the detected intermediates, yielding structural information that helps to confirm their identity. nih.gov
Electronic Absorption Spectroscopy (UV-Vis) and pH-Dependent Behavior
Analysis of UV-Vis Spectra in Aqueous Solutions
UV-Vis spectroscopy of benzoic acid and its derivatives in aqueous solutions reveals characteristic absorption bands in the 200-300 nm range. rsc.org These spectra are influenced by π→π* electronic transitions within the aromatic ring and the carboxyl group. Typically, two main absorption bands are observed, often referred to as the B-band and the C-band. rsc.org
For benzoic acid, the B-band is a strong absorption found at approximately 230 nm, while the C-band is a broader, less intense absorption centered around 274 nm. rsc.org The presence of substituents on the benzene ring can shift the position and intensity of these bands. The solvent environment, particularly the use of water, also plays a significant role. The C-band of benzoic acid, for instance, experiences a blue-shift (a shift to shorter wavelengths) of about 0.2 eV when moving from the gas phase to an aqueous solution. rsc.orgrsc.org
pH Effects on Absorption Profiles of Benzoic Acid Species
The UV-Vis absorption spectrum of benzoic acid is highly dependent on the pH of the aqueous solution. researchgate.net This is because the compound can exist in two forms: the protonated (neutral) carboxylic acid form (C₆H₅COOH) at low pH and the deprotonated anionic benzoate (B1203000) form (C₆H₅COO⁻) at high pH. rsc.orgnsf.gov The pKa of benzoic acid is approximately 4.2. rsc.org
At a pH well below the pKa (e.g., pH 2.5), the neutral species dominates. rsc.org At a pH well above the pKa (e.g., pH 8.0), the anionic species is the primary form present. rsc.org The deprotonation of the carboxylic acid group leads to distinct changes in the electronic structure and, consequently, the absorption spectrum.
Generally, the absorption bands of the benzoate anion are blue-shifted compared to the neutral benzoic acid. researchgate.net For benzoic acid, the B-band shifts from 230 nm in the neutral form to 225 nm in the anionic form. The C-band shifts from around 274 nm to 269 nm upon deprotonation. rsc.org This pH-dependent spectral shift is a common feature among benzoic acid derivatives and can be used to study acid-base equilibria. researchgate.net
| Species (pH) | B-band λmax (nm) | C-band λmax (nm) |
|---|---|---|
| Neutral (pH 2.5) | 230 rsc.org | 274 rsc.org |
| Anionic (pH 8.0) | 225 rsc.org | 269 rsc.org |
X-ray Crystallography for Solid-State Structural Determination
Elucidation of Crystal Structures of Benzoic Acid Derivatives
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. For benzoic acid and its derivatives, a common structural motif is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules.
In a study of a 1:1 adduct of 4-aminobenzoic acid and 4-methylpyridine, the carboxylic acid group was found to be nearly coplanar with its attached benzene ring, with a small twist angle of 4.32°. nih.gov In the crystal, a strong O-H···N hydrogen bond links the carboxylic acid to the pyridine (B92270) nitrogen. nih.gov Furthermore, these primary units are connected into sheets by N-H···O hydrogen bonds involving the amino group of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov This layered structure highlights the critical role of hydrogen bonding in dictating the solid-state assembly of benzoic acid derivatives.
| Interaction Type | Description | Resulting Structure |
|---|---|---|
| O-H···N Hydrogen Bond | Carboxylic acid proton donates to pyridine nitrogen. nih.gov | Forms a primary dimer-like unit. nih.gov |
| N-H···O Hydrogen Bond | Amino group proton donates to carbonyl oxygen. nih.gov | Links the primary units into sheets. nih.gov |
Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₉H₉NO₃ nih.gov |
| Benzoic acid | C₇H₆O₂ |
| 4-(methylamino)benzoic acid | C₈H₉NO₂ nist.gov |
| Carbon monoxide | CO |
| 4-aminobenzoic acid | C₇H₇NO₂ nih.gov |
| 4-methylpyridine | C₆H₇N nih.gov |
Analysis of Intermolecular Interactions in Crystalline States
The arrangement of molecules in the crystalline state is dictated by a complex interplay of intermolecular forces, which significantly influences the material's physical properties. For this compound, a comprehensive understanding of its solid-state structure is crucial for its application in various scientific fields. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, we can infer the nature of its intermolecular interactions based on the well-documented behavior of its constituent functional groups and studies of analogous molecules.
The primary intermolecular interaction expected to govern the crystal packing of this compound is the formation of hydrogen-bonded dimers via the carboxylic acid moieties. This is a ubiquitous and highly stable motif observed in the crystal structures of a vast number of carboxylic acids. The hydrogen atom of the hydroxyl group of one molecule forms a strong hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa, creating a centrosymmetric dimer. This interaction is characterized by a distinctive broad absorption band in the O-H stretching region of the infrared (IR) spectrum, typically between 2500 and 3300 cm⁻¹.
Furthermore, the presence of the aromatic ring suggests the potential for π-π stacking interactions between adjacent molecules. These interactions, arising from the electrostatic interactions between the quadrupole moments of the aromatic rings, can influence the orientation and packing of the molecules in the crystal.
To provide a more concrete understanding of the probable intermolecular interactions, we can examine the crystallographic data of related benzoic acid derivatives. For example, in the crystal structure of 4-(methylamino)benzoic acid, molecules are linked by N-H···O and O-H···O hydrogen bonds, forming a three-dimensional network. Similarly, studies on other substituted benzoic acids consistently reveal the prevalence of the carboxylic acid dimer motif, often supplemented by other weaker interactions that fine-tune the crystal packing.
The precise nature and geometry of these interactions in this compound can only be definitively determined through single-crystal X-ray diffraction analysis. Such a study would provide detailed information on bond lengths, bond angles, and the spatial arrangement of molecules, allowing for a complete characterization of the hydrogen-bonding network and other non-covalent interactions.
Table 1: Expected Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of centrosymmetric dimers, primary structural motif. |
| Weak Hydrogen Bond | Aromatic (C-H) | Formamide (C=O), Carboxylic Acid (C=O) | Stabilization of the crystal lattice. |
| Weak Hydrogen Bond | Methyl (C-H) | Formamide (C=O), Carboxylic Acid (C=O) | Contribution to the overall packing efficiency. |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Influence on the orientation and stacking of molecules. |
| Dipole-Dipole | Formamide Group | Formamide Group | Contribution to the cohesive energy of the crystal. |
Table 2: Representative Spectroscopic Data for Functional Groups in Related Benzoic Acid Derivatives
| Functional Group | Spectroscopic Technique | Characteristic Signature (Typical Range) | Reference Compound(s) |
| Carboxylic Acid O-H | FT-IR | Broad band, ~2500-3300 cm⁻¹ (stretching) | Benzoic acid, 4-Methylbenzoic acid |
| Carboxylic Acid C=O | FT-IR | Strong absorption, ~1680-1710 cm⁻¹ (stretching) | Benzoic acid, 4-Methylbenzoic acid |
| Amide C=O | FT-IR | Strong absorption, ~1630-1680 cm⁻¹ (stretching) | N-methylformamide |
| Aromatic C-H | FT-IR | Weak to medium bands, ~3000-3100 cm⁻¹ (stretching) | Various benzene derivatives |
| Carboxylic Acid Proton | ¹H NMR | Singlet, ~10-13 ppm | Benzoic acid, 4-Methylbenzoic acid |
| Aromatic Protons | ¹H NMR | Multiplets, ~7-8.5 ppm | Various benzene derivatives |
| Methyl Protons | ¹H NMR | Singlet, ~3 ppm | N-methylformamide |
| Formyl Proton | ¹H NMR | Singlet, ~8 ppm | N-methylformamide |
Computational and Theoretical Investigations of 4 N Methylformamido Benzoic Acid
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. DFT methods offer a balance between accuracy and computational cost, making them well-suited for studying molecules of the size and complexity of 4-(N-Methylformamido)benzoic acid. These calculations can elucidate the molecule's geometry, conformational preferences, electronic characteristics, and spectroscopic signatures.
The flexibility of this compound arises from the rotation around several single bonds, such as the C-N bond of the methylformamido group and the C-C bond connecting the carboxyl group to the benzene (B151609) ring. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule, known as conformers, and to determine their relative energies.
Theoretical potential energy scans are performed by systematically rotating specific dihedral angles and calculating the energy at each step. This process generates a potential energy surface (PES) that maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the maxima represent transition states between them. For similar molecules, such as 3-(azidomethyl)benzoic acid, computational studies have revealed the existence of multiple conformers with appreciable energy barriers between them, a phenomenon known as conformational polymorphism. researchgate.net
Table 1: Representative Conformational Energy Analysis of a Substituted Benzoic Acid This table is illustrative and based on typical findings for related molecules, not specific data for this compound.
| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | τ₁ = 0°, τ₂ = 0° | 0.00 |
| Local Minimum 1 | τ₁ = 180°, τ₂ = 0° | 1.5 |
| Local Minimum 2 | τ₁ = 0°, τ₂ = 180° | 2.8 |
| Transition State | τ₁ = 90°, τ₂ = 0° | 4.2 |
DFT calculations provide a detailed picture of the electronic structure of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to determine the distribution of electronic charge on each atom in the molecule. This information reveals the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. For instance, in related benzoic acid derivatives, the oxygen atoms of the carboxyl and formyl groups are expected to carry partial negative charges, making them potential sites for electrophilic attack, while the aromatic ring may have regions of varying electron density due to the influence of the substituent groups.
Table 2: Representative Electronic Properties of a Substituted Benzoic Acid from DFT Calculations This table is illustrative and based on typical findings for related molecules, not specific data for this compound.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the molecular structure.
Infrared (IR) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies can be correlated with experimental IR and Raman spectra. By analyzing the vibrational modes, specific peaks in the spectra can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule. For benzoic acid derivatives, characteristic vibrations include the O-H stretch of the carboxylic acid, the C=O stretches of the carboxyl and formyl groups, and various aromatic C-H and C-C vibrations. indexcopernicus.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common DFT-based approach for predicting the NMR chemical shifts (¹H and ¹³C) of a molecule. youtube.com These theoretical predictions can aid in the assignment of experimental NMR signals, which is often a complex task for molecules with multiple, similar chemical environments.
Table 3: Representative Predicted vs. Experimental Vibrational Frequencies for a Benzoic Acid Derivative This table is illustrative and based on typical findings for related molecules, not specific data for this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3450 | 3435 |
| C=O Stretch (Carboxylic Acid) | 1720 | 1715 |
| C=O Stretch (Amide) | 1680 | 1675 |
| Aromatic C-H Stretch | 3100 | 3090 |
| Aromatic C=C Stretch | 1605 | 1600 |
Molecular Dynamics Simulations and Solvent Effects
While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movements of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes and the influence of the surrounding environment.
MD simulations can model how solvent molecules arrange themselves around this compound, a process known as solvation. This is critical for understanding the molecule's solubility and how the solvent affects its conformation and reactivity. The interactions between the solute and solvent, such as hydrogen bonding between the carboxylic acid group and water molecules, can be explicitly studied. researchgate.netnih.gov
Furthermore, MD simulations combined with quantum mechanical methods (QM/MM) can be used to investigate dynamic processes like proton transfer. For this compound, this could involve the deprotonation of the carboxylic acid group in a basic solution or intermolecular proton exchange between two acid molecules. These simulations can map out the free energy landscape of such reactions, identifying the energy barriers and stable intermediates involved. Studies on similar systems, like benzoic acid dimers, have provided detailed insights into proton transfer dynamics. capes.gov.br
Advanced Computational Analyses
Beyond the standard DFT and MD approaches, more advanced computational analyses can provide deeper insights into the properties of this compound. These can include:
Quantum Theory of Atoms in Molecules (QTAIM): This analysis examines the topology of the electron density to characterize the nature of chemical bonds and non-covalent interactions within the molecule.
Non-Covalent Interaction (NCI) analysis: This method helps to visualize and understand the weak interactions, such as hydrogen bonds and van der Waals forces, that are crucial for determining the molecule's conformational preferences and crystal packing.
Molecular Electrostatic Potential (MEP) mapping: MEP maps visualize the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is a valuable tool for predicting intermolecular interactions.
These advanced methods, while computationally intensive, offer a more nuanced understanding of the chemical behavior of this compound.
Noncovalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
No studies were found that specifically apply NCI and QTAIM analysis to this compound. This type of analysis is used to understand weak interactions within and between molecules, such as hydrogen bonds and van der Waals forces. nih.govsemanticscholar.orgresearchgate.net
Calculation of Thermochemical Properties
There are no available research findings or data tables detailing the calculated thermochemical properties of this compound. Such calculations typically include parameters like enthalpy of formation, Gibbs free energy of formation, and heat capacity. chemeo.com
Mechanistic Elucidation of Chemical Reactivity Involving 4 N Methylformamido Benzoic Acid
Reaction Mechanism Studies in Synthetic Transformations
Synthetic chemistry often relies on a deep understanding of reaction mechanisms to optimize conditions and develop new transformations. For derivatives of benzoic acid, including 4-(N-Methylformamido)benzoic acid, studies have explored various reaction pathways.
Investigation of Radical Pathways in Coupling Reactions
Recent advancements in photoredox catalysis have enabled the use of carboxylic acids as precursors for alkyl radicals. This process typically involves the single-electron oxidation of a carboxylate to a carboxyl radical, which then undergoes rapid decarboxylation (extrusion of CO₂) to generate a carbon-centered radical.
In the context of this compound, this pathway would proceed as follows:
Deprotonation: The carboxylic acid is deprotonated to form the corresponding carboxylate.
Single-Electron Transfer (SET): A photocatalyst, upon excitation by light, oxidizes the carboxylate, generating a carboxyl radical.
Decarboxylation: The unstable carboxyl radical loses CO₂ to form a 4-(N-Methylformamido)phenyl radical.
Elucidation of Intermediates in Formylation Processes
The synthesis of this compound itself involves the N-formylation of its precursor, 4-(N-methylamino)benzoic acid. The mechanism of this transformation typically involves the nucleophilic attack of the secondary amine onto a suitable formylating agent. researchgate.nettandfonline.com A common and direct method is the reaction with formic acid, often under heating. chemicalbook.com
The proposed mechanism proceeds through a key intermediate:
The nitrogen atom of the N-methylamino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid.
This attack forms a tetrahedral intermediate.
The intermediate then collapses, eliminating a molecule of water to yield the final N-formylated product, this compound. researchgate.nettandfonline.com
The efficiency of this process can be influenced by the reaction conditions, such as temperature and the presence of catalysts or dehydrating agents. nih.govscispace.com While simple heating in formic acid is effective, other methods using reagents like acetic formic anhydride (B1165640) or catalysts such as iodine have also been developed for the N-formylation of a wide range of amines. scispace.comorganic-chemistry.org
Enzymatic Reaction Mechanisms
Enzymes offer highly specific and efficient catalytic routes for chemical transformations. The reactivity of the benzoic acid moiety is central to its metabolism and its use in biocatalytic processes.
Studies on Benzoic Acid Reduction by Oxidoreductases
A significant enzymatic pathway for benzoic acid and its derivatives is the reduction of the carboxylic acid to an aldehyde. This transformation is catalyzed by a class of enzymes known as Carboxylic Acid Reductases (CARs). These enzymes catalyze the Mg²⁺, ATP, and NADPH-dependent reduction of carboxylic acids.
The general mechanism accepted for CARs involves a multi-step process within different domains of the enzyme:
Adenylation: The reaction begins in the adenylation (A) domain, where the carboxylate group of the substrate attacks the α-phosphate of an ATP molecule. This step forms a key intermediate, an acyl-adenylate anhydride, and releases pyrophosphate (PPi).
Thioesterification: The newly formed acyl-adenylate is then transferred to a phosphopantetheine (Ppant) prosthetic group, which is attached to the peptidyl carrier protein (PCP) or T-domain. The thiol group of the Ppant arm attacks the acyl-adenylate, forming a covalent thioester intermediate and releasing AMP.
Reduction: The flexible Ppant arm swings the thioester intermediate into the active site of the reductase (R) domain. Here, the thioester is reduced by NADPH, releasing the final aldehyde product and regenerating the free enzyme for another catalytic cycle.
While this mechanism is described for benzoic acid, CARs have been shown to act on a variety of substituted benzoic acids, indicating that this compound is a potential substrate for such enzymatic reduction. The electronic properties of the substituents on the aromatic ring can influence the kinetics of the reaction.
Table 1: Kinetic Parameters of Purified Carboxylic Acid Reductases (CARs) with Benzoic Acid
| Enzyme Source | Km (Benzoic Acid, µM) | kcat (min-1) | Km (ATP, µM) | Km (NADPH, µM) | Reference |
|---|---|---|---|---|---|
| Nocardia iowensis | 230 ± 30 | 183 ± 7 | 130 ± 20 | 20 ± 3 | nih.gov |
| Mycobacterium marinum | 130 ± 10 | 162 ± 4 | 120 ± 10 | 15 ± 2 | nih.gov |
| Segniliparus rotundus | 290 ± 40 | 117 ± 6 | 180 ± 20 | 30 ± 4 | nih.gov |
| Gordonia terrae | 190 ± 20 | 150 ± 5 | 150 ± 15 | 25 ± 3 | nih.gov |
Involvement of Acyl-Adenylate Intermediates in Enzymatic Pathways
The formation of an acyl-adenylate is a critical activation step in the enzymatic pathways of many carboxylic acids, not limited to the CARs. researchgate.net This mixed anhydride intermediate significantly increases the electrophilicity of the carbonyl carbon, priming it for subsequent nucleophilic attack. In the CAR-catalyzed reduction, this nucleophile is the thiol of the phosphopantetheine arm. researchgate.net
The existence of this benzoyl-AMP intermediate in the reduction of benzoic acid by CAR from Nocardia sp. has been confirmed through NMR spectroscopy and mass spectrometry. researchgate.net This intermediate is formed in the first step of the catalytic cycle within the adenylation domain. The sequential chemistry, involving the initial formation of the acyl-adenylate followed by a second step of acyl substitution, is a common strategy employed by a large superfamily of adenylating enzymes, including non-ribosomal peptide synthetases (NRPS) and ligases. This highlights a conserved biochemical principle for the activation of carboxylic acids for a diverse range of subsequent transformations.
Catalytic Reaction Pathways
Beyond biological catalysts, synthetic catalysts offer a broad scope for transforming carboxylic acids. For this compound, the carboxylic acid group can participate in various transition-metal-catalyzed reactions. An example of such a transformation is the addition of benzoic acid to alkynes, such as phenylacetylene, to form vinyl esters. nih.gov
This type of reaction can be catalyzed by various metal complexes, including those of cobalt(II) and zinc(II). nih.gov The addition of the carboxylic acid across the carbon-carbon triple bond can lead to two different regioisomeric products:
Markovnikov addition product: Where the carboxylate group adds to the more substituted carbon of the alkyne. For the reaction with phenylacetylene, this yields 1-phenylvinyl benzoate (B1203000).
Anti-Markovnikov addition product: Where the carboxylate adds to the less substituted carbon, resulting in styryl benzoate.
The selectivity for one product over the other can be influenced by the choice of catalyst and solvent. nih.gov This catalytic pathway provides a method to convert carboxylic acids like this compound into valuable vinyl ester building blocks, which can be used in polymerization and other organic transformations. Furthermore, palladium-catalyzed reactions are known to functionalize the C-H bonds of benzoic acid derivatives, offering pathways for olefination and acetoxylation at the meta position relative to the carboxyl group, guided by specific directing groups. nih.govscispace.com
Mechanistic Insights into Homogeneous Catalysis
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers a powerful avenue for the transformation of benzoic acid and its derivatives. While specific mechanistic studies on this compound are not extensively detailed in the current body of literature, insights can be drawn from research on related benzoic acid compounds. The hydrogenation of the aromatic ring in benzoic acid to produce cyclohexanecarboxylic acid is a well-documented example of such a transformation, often employing transition metal catalysts. nih.govresearchgate.net
In these reactions, the catalyst, typically a rhodium or ruthenium complex, facilitates the addition of hydrogen across the benzene (B151609) ring. nih.gov The mechanism generally involves the coordination of the benzoic acid substrate to the metal center. The presence of substituents on the benzoic acid ring can influence the rate and selectivity of the hydrogenation. For instance, in the hydrogenation of various benzoic acid derivatives in supercritical CO2, the conversion rates were found to vary depending on the nature of the substituent. nih.govresearchgate.net
The following table summarizes the conversion of different benzoic acid derivatives under specific homogeneous catalytic conditions, highlighting the influence of molecular structure on reactivity.
| Reactant | Conversion (%) |
| Benzoic acid | 95.8 |
| Phenol | 91.8 |
| 4-Ethylbenzoic acid | 56.6 |
| p-Toluic acid | 20.8 |
| Reaction conditions: H2 pressure 4 MPa; CO2 pressure 10 MPa; reactant 8.2 mmol; catalyst Rh/C 0.05 g; temperature 323 K; reaction time 3 h. researchgate.net |
This data suggests that both electronic and steric factors of the substituents play a crucial role in the catalytic cycle. While a direct mechanistic pathway for this compound is not provided, it can be inferred that the N-methylformamido group would similarly influence the electronic properties and coordination geometry of the molecule with the catalyst, thereby affecting its reactivity.
Furthermore, the development of heterobimetallic complexes for homogeneous catalysis introduces more intricate mechanistic possibilities. nih.gov These systems, containing two different metal centers, can offer novel reaction pathways and enhanced catalytic activity compared to their monometallic counterparts. nih.gov The mechanism in such complexes can involve one metal center activating the substrate while the other facilitates the catalytic transformation, a concept inspired by multimetallic arrangements in enzymes. nih.gov
Role of Laccase in Benzoic Acid Derivative Reactions
Laccases are a class of multi-copper oxidases that have garnered significant attention as "green" biocatalysts for a variety of organic reactions. mdpi.commdpi.com These enzymes catalyze the one-electron oxidation of a broad range of substrates, particularly phenols and anilines, with the concomitant reduction of molecular oxygen to water. mdpi.comnih.gov The reactivity of laccase towards benzoic acid derivatives is of particular interest for applications in polymerization, dye degradation, and synthesis of bioactive compounds. nih.govresearchgate.net
The catalytic cycle of laccase involves a mononuclear T1 copper site, where the substrate is oxidized, and a trinuclear copper cluster (T2 and T3 sites) where the reduction of oxygen occurs. mdpi.com Laccase can directly oxidize substrates with a low redox potential. For substrates with higher redox potentials, a mediator—a small molecule that is easily oxidized by the laccase and can then in turn oxidize the target substrate—is often employed. mdpi.comnih.gov
The reaction of laccase with benzoic acid derivatives, such as 4-hydroxybenzoic acid, typically proceeds via the formation of a phenoxy radical. researchgate.net These highly reactive radical intermediates can then undergo non-enzymatic coupling reactions to form dimers and higher oligomers. researchgate.net Studies on the laccase-mediated oligomerization of 4-hydroxybenzoic acid have identified the formation of C-C and C-O linked dimers as the initial products. researchgate.net
A study on the homocoupling reaction of 4-methylamino benzoic acid, a compound structurally related to this compound, mediated by laccase from Trametes versicolor, provides further mechanistic insights. rsc.org Spectroscopic and theoretical calculations were used to characterize the reaction, suggesting that the enzymatic oxidation leads to the formation of radical species that subsequently couple. rsc.org
The general mechanism for the laccase-catalyzed oxidation of a phenolic benzoic acid derivative can be summarized as follows:
The phenolic substrate binds to the T1 copper site of the laccase.
An electron is transferred from the substrate to the T1 copper ion, generating a phenoxy radical and a reduced copper ion.
The electron is then transferred internally to the trinuclear cluster.
This process repeats three more times with other substrate molecules, resulting in the accumulation of four electrons at the trinuclear cluster.
The fully reduced enzyme then binds molecular oxygen and reduces it to two molecules of water, returning the enzyme to its native oxidized state. mdpi.com
The generated phenoxy radicals can then diffuse from the active site and undergo spontaneous coupling reactions.
Investigation of Biological and Pharmacological Relevance of 4 N Methylformamido Benzoic Acid Derivatives
Anti-infective and Antimicrobial Activities
The quest for novel antimicrobial agents is a critical area of pharmaceutical research, and benzoic acid derivatives have shown promise in this domain.
Evaluation of Antibacterial and Antifungal Properties of Derivatives
Various derivatives of benzoic acid have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.
A study on new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide (B126) derivatives revealed potent and selective inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 0.25–0.5 µg/mL. nih.gov Notably, compound 6'a from this series demonstrated efficacy against multiple clinical strains of multi-drug resistant S. aureus and exhibited a synergistic effect with existing FDA-approved drugs. nih.gov The compounds were found to be non-toxic to Vero cells, indicating a favorable selectivity index. nih.gov
In another investigation, novel valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, which are derivatives of 4-aminobenzoic acid, were synthesized and assessed for their antimicrobial properties. mdpi.com The results indicated that 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative displayed moderate antibacterial activity against Gram-positive bacteria. mdpi.com Specifically, the 1,3-oxazol-5(4H)-one derivative showed activity against Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683 with a MIC value of 125 µg/mL. mdpi.com
Furthermore, research into other benzoic acid derivatives has highlighted their antifungal potential. For instance, certain derivatives have been designed to target CYP53, a fungal-specific enzyme, demonstrating their potential as antifungal agents. nih.gov Another study on derivatives from Piper lanceaefolium identified compounds with activity against Candida albicans. nih.gov The position of substituents on the benzoic acid ring has been shown to influence antibacterial activity against Escherichia coli. nih.gov
| Derivative Class | Microorganism | Activity | Reference |
|---|---|---|---|
| 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives | Staphylococcus aureus (including multi-drug resistant strains) | Potent inhibitory activity (MICs = 0.25–0.5 µg/mL) | nih.gov |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | Moderate antibacterial activity (MIC = 125 µg/mL for some derivatives) | mdpi.com |
| Benzoic acid derivatives from Piper lanceaefolium | Candida albicans | Antifungal activity (MIC = 100 µg/mL for some derivatives) | nih.gov |
Inhibition of Viral Enzymes (e.g., Neuraminidase) by Benzoic Acid Derivatives
The inhibition of viral enzymes is a key strategy in the development of antiviral drugs. Benzoic acid derivatives have emerged as a promising scaffold for the design of influenza neuraminidase inhibitors.
One study reported on a diethyl triazole benzoic acid derivative, termed NC-5, which demonstrated potent anti-influenza activity. nih.govnih.gov NC-5 effectively inhibited influenza A viruses, including oseltamivir-resistant strains, with 50% effective concentrations (EC50) of 33.6 µM for H1N1 and 32.8 µM for an oseltamivir-resistant H1N1 strain. nih.govnih.gov The compound was also shown to inhibit neuraminidase activity, which likely contributes to its antiviral effect by preventing the release of new virus particles from infected cells. nih.govnih.gov
Further research has explored other benzoic acid derivatives as inhibitors of viral targets. For example, a series of 4-substituted sulfonamidobenzoic acid derivatives were synthesized and found to be active against coxsackievirus B3 (CVB3). mdpi.com These compounds act as capsid binders, stabilizing the viral capsid and preventing its uncoating. mdpi.com Additionally, 3-(adenosylthio)benzoic acid derivatives have been investigated as inhibitors of the SARS-CoV-2 nsp14 methyltransferase, an enzyme crucial for viral RNA translation. mdpi.com
| Derivative | Viral Target | Virus | Key Finding | Reference |
|---|---|---|---|---|
| NC-5 (a diethyl triazole benzoic acid derivative) | Neuraminidase | Influenza A (including oseltamivir-resistant strains) | EC50 of 33.6 µM for H1N1 and 32.8 µM for resistant H1N1. | nih.govnih.gov |
| 4-Substituted sulfonamidobenzoic acid derivatives | Viral Capsid | Coxsackievirus B3 | Identified hit compounds with IC50 values around 4.2-4.3 µM. | mdpi.com |
| 3-(Adenosylthio)benzoic acid derivatives | nsp14 Methyltransferase | SARS-CoV-2 | Development of inhibitors targeting a key viral enzyme. | mdpi.com |
Anticancer Research and Cell Proliferation Modulation
The development of novel anticancer agents is a cornerstone of oncological research, and various benzoic acid derivatives have been explored for their potential to inhibit cancer cell growth and induce cell death.
Assessment of Cytotoxicity and Growth Inhibition in Cancer Cell Lines
The cytotoxic effects of benzoic acid derivatives have been evaluated across numerous cancer cell lines. A review of synthetic benzoic acid derivatives highlights several compounds with significant anticancer potential. researchgate.net For instance, a phenyl-thiazolyl-benzoic acid derivative was found to inhibit the growth of human APL cells (NB4) and HL-60 cells with IC50 values in the range of 0.001–1 µM. preprints.org Another study on 4-methyl-3-nitro-benzoic acid (MNBA) showed that while it did not affect cell viability on its own, it could inhibit EGF-induced migration and chemotaxis of breast cancer cells in vitro. nih.gov
Naturally occurring benzoic acid derivatives have also been shown to retard cancer cell growth. nih.gov One mechanism of action for some of these compounds is the inhibition of histone deacetylases (HDACs), enzymes that are often overexpressed in cancer cells. For example, 3,4-dihydroxybenzoic acid (DHBA) was shown to reduce HDAC activity in colorectal carcinoma cell lines (HCT-116 and HCT-15) by 70% and 68%, respectively, leading to a 50% to 60% retardation in cell growth. nih.gov
| Derivative | Cancer Cell Line(s) | Key Finding | Reference |
|---|---|---|---|
| Phenyl-thiazolyl-benzoic acid derivative | Human APL (NB4), HL-60 | Inhibited cell growth with IC50 values of 0.001–1 µM. | preprints.org |
| 4-Methyl-3-nitro-benzoic acid (MNBA) | Breast cancer cells | Inhibited EGF-induced migration and chemotaxis. | nih.gov |
| 3,4-Dihydroxybenzoic acid (DHBA) | Colorectal carcinoma (HCT-116, HCT-15) | Reduced HDAC activity and retarded cell growth by 50-60%. | nih.gov |
Induction of Cell Death and Cell Cycle Arrest Mechanisms
Beyond inhibiting proliferation, some benzoic acid derivatives can actively induce cell death in cancer cells through apoptosis and cell cycle arrest.
The study on 3,4-dihydroxybenzoic acid (DHBA) demonstrated that it induces cancer cell death by elevating cellular reactive oxygen species (ROS) and activating caspase-3, a key executioner enzyme in apoptosis. nih.gov The induction of apoptosis was confirmed by an increase in orange-stained cells (indicating apoptosis) in a dose-dependent manner when treated with DHBA. nih.gov
Another investigation into naturally occurring benzoic acid derivatives found that they can trigger apoptosis through either intrinsic or extrinsic pathways. nih.gov This is often associated with the inhibition of cell cycle progression. nih.gov For example, some HDAC inhibitors, a class to which some benzoic acid derivatives belong, are known to cause G1/S or G2/M phase arrest in cancer cells. nih.gov
| Derivative | Mechanism | Effect | Reference |
|---|---|---|---|
| 3,4-Dihydroxybenzoic acid (DHBA) | Increased ROS, Caspase-3 activation | Induction of apoptosis in cancer cells. | nih.gov |
| General Benzoic Acid Derivatives (as HDAC inhibitors) | Inhibition of cell cycle progression | Cell cycle arrest at G1/S or G2/M phase. | nih.gov |
Anti-inflammatory and Analgesic Research
Benzoic acid derivatives have also been investigated for their potential to alleviate inflammation and pain.
Derivatives of 4-hydroxy-2-benzoxazolone, a compound with a structural resemblance to benzoic acid, have been synthesized and shown to possess anti-inflammatory and analgesic activities. researchgate.net These activities were evaluated using the carrageenan-induced rat paw edema test for inflammation and the hot-plate test for analgesia. researchgate.net
In a separate study, two new 5-acetamido-2-hydroxy benzoic acid derivatives were synthesized and evaluated for their analgesic properties. mdpi.comnih.gov An in-silico analysis suggested good bioavailability and binding affinity with the COX-2 receptor, a key target for anti-inflammatory drugs. mdpi.comnih.gov In vivo testing using a writhing test induced by acetic acid demonstrated that one of the derivatives, at doses of 20 and 50 mg/kg, reduced painful activity by 74% and 75%, respectively, compared to the control group. mdpi.comnih.gov
Furthermore, research on constituents from Melicope semecarpifolia led to the isolation of new benzoic acid derivatives that exhibited potent inhibition of superoxide (B77818) anion generation and elastase release by human neutrophils, both of which are key processes in inflammation. nih.gov
| Derivative Class/Compound | Activity | Key Finding | Reference |
|---|---|---|---|
| 4-Hydroxy-2-benzoxazolone derivatives | Anti-inflammatory and Analgesic | Demonstrated activity in in-vivo models. | researchgate.net |
| 5-Acetamido-2-hydroxy benzoic acid derivatives | Analgesic | Up to 75% reduction in painful activity in a writhing test. | mdpi.comnih.gov |
| Benzoic acid derivatives from Melicope semecarpifolia | Anti-inflammatory | Potent inhibition of superoxide generation and elastase release (IC50 < 4 µg/mL). | nih.gov |
Exploration of Anti-inflammatory Potential of Benzoic Acid Scaffolds
The benzoic acid framework is a common feature in a variety of compounds exhibiting anti-inflammatory properties. While direct studies on the anti-inflammatory activity of 4-(N-Methylformamido)benzoic acid are not extensively documented in publicly available research, the broader class of benzoic acid derivatives has been a significant area of investigation for the development of new anti-inflammatory agents. These derivatives often function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
For instance, research into various benzoic acid derivatives has demonstrated their potential to mitigate inflammation. A study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a salicylic (B10762653) acid derivative, showed it could significantly reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model. nih.gov This compound is hypothesized to exert its effect by inhibiting the COX-2 enzyme. nih.gov Another study highlighted that 5-acetamido-2-hydroxy benzoic acid displayed anti-inflammatory effects in the formalin test. mdpi.com
Furthermore, new benzoic acid derivatives isolated from Melicope semecarpifolia exhibited potent inhibition of superoxide anion generation and elastase release in human neutrophils, key events in the inflammatory response. nih.gov Similarly, a study on (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of a novel NSAID, demonstrated anti-inflammatory activity comparable to diclofenac (B195802) in a carrageenan-induced paw edema test in rats. mdpi.com The anti-inflammatory potential of these scaffolds is often linked to the nature and position of their substituents, which influence their interaction with biological targets. nih.gov
Table 1: Anti-inflammatory Activity of Selected Benzoic Acid Derivatives
| Compound | Model/Assay | Key Findings | Reference |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced inflammation in rats | Significantly reduced inflammatory parameters, hypothesized to inhibit COX-2. | nih.gov |
| 5-acetamido-2-hydroxy benzoic acid | Formalin test in rats | Exhibited anti-inflammatory effect in the inflammatory phase. | mdpi.com |
| Benzoic acid derivatives from Melicope semecarpifolia | Inhibition of superoxide anion generation and elastase release in human neutrophils | Potent inhibition observed. | nih.gov |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema in rats | Activity comparable to diclofenac. | mdpi.com |
This table is for illustrative purposes and showcases the anti-inflammatory potential of the broader benzoic acid class, as direct data for this compound is not available.
Enzyme Inhibition and Receptor Modulation
The structural motif of benzoic acid is instrumental in the design of molecules that can interact with and modulate the activity of various enzymes and receptors, indicating a potential for derivatives of this compound in these roles.
Identification of Protein Phosphatase Inhibitors (e.g., Slingshot)
Slingshot (SSH) protein phosphatases are crucial regulators of actin dynamics and have emerged as potential therapeutic targets. nih.govebi.ac.uk Research has identified certain para-substituted benzoic acid derivatives as inhibitors of this enzyme family. nih.govdocumentsdelivered.comresearchgate.net
A notable study identified two rhodanine-scaffold-based para-substituted benzoic acid derivatives as competitive inhibitors of Slingshot phosphatases. nih.govdocumentsdelivered.com The most potent of these, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (referred to as D3), exhibited an inhibition constant (Ki) of approximately 4 μM. nih.govdocumentsdelivered.comresearchgate.net This compound also demonstrated selectivity for Slingshot over other phosphatases and was shown to inhibit cell migration and cofilin dephosphorylation. nih.govdocumentsdelivered.comresearchgate.net The interaction between LIM kinases (LIMK) and Slingshot phosphatases is a key regulatory point for actin dynamics, and the ability of SSH to dephosphorylate and downregulate LIMK1 activity highlights the importance of SSH inhibitors. nih.gov
Table 2: Inhibition of Slingshot Phosphatase by a para-Substituted Benzoic Acid Derivative
| Compound | Target | Inhibition Constant (Ki) | Key Findings | Reference |
| (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3) | Slingshot (SSH) protein phosphatase | ~ 4 μM | Competitive inhibitor, selective over other phosphatases, inhibited cell migration. | nih.govdocumentsdelivered.comresearchgate.net |
This table presents data for a known benzoic acid-based Slingshot inhibitor to illustrate the potential of this chemical class, as specific data for this compound is not available.
Studies on G Protein-Coupled Receptor Agonistic Activity
G protein-coupled receptors (GPCRs) are a major class of drug targets, and various benzoic acid derivatives have been explored for their ability to modulate GPCR activity. nih.gov For instance, the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), is a target for insulin (B600854) secretagogues. Phenylpropanoic acid derivatives have been identified as potent GPR40/FFA1 agonists. nih.gov
While direct evidence for this compound acting as a GPCR agonist is lacking in the reviewed literature, the general principle of benzoic acid derivatives serving as ligands for these receptors is established. A computational study of 5-acetamido-2-hydroxy benzoic acid derivatives predicted their potential as GPCR ligands, among other activities. mdpi.com The bioactivity score, a measure of the likelihood of biological activity, suggested that these molecules could be moderately active as GPCR ligands. mdpi.com
Broader Biological Effects in Research Contexts
The foundational molecule, benzoic acid, is a key player in the metabolic processes of plants, serving as a precursor to a wide array of secondary metabolites.
Role in Plant Metabolism and Secondary Metabolite Biosynthesis (General Benzoic Acid)
Benzoic acid is a naturally occurring compound in many plants and plays a central role as an intermediate in the biosynthesis of numerous secondary metabolites. researchgate.netwikipedia.orgnih.gov It serves as a building block for a diverse range of natural products. nih.gov The biosynthesis of benzoic acid in plants is complex, involving multiple pathways that are distributed across different subcellular compartments. nih.gov
Volatile compounds derived from benzoic acid, such as benzoyl and benzyl (B1604629) esters, contribute to the aroma and flavor of many fruits and flowers, playing a role in attracting pollinators and seed dispersers. researchgate.net Beyond its role in producing volatile compounds, benzoic acid is a precursor to a variety of other specialized metabolites that can have roles in plant defense and signaling. nih.gov The biosynthesis and subsequent modifications of benzoic acid are thus critical for many aspects of plant life and interaction with their environment. researchgate.netscielo.org.mx
Metabolic Studies and Biotransformation Pathways of Benzoic Acid Derivatives
Mammalian Metabolism of Benzoic Acid and its Conjugates
In mammals, benzoic acid and its derivatives undergo significant biotransformation, primarily aimed at detoxification and excretion. The principal metabolic route involves conjugation with an amino acid, a process that renders the compound more water-soluble and facilitates its removal from the body.
Detoxification Pathways and Conjugation with Amino Acids
The primary detoxification pathway for benzoic acid in most mammals involves a two-step enzymatic process that occurs mainly in the mitochondria of liver and kidney cells. researchgate.net First, benzoic acid is activated to its coenzyme A (CoA) thioester, benzoyl-CoA, by the enzyme benzoate-CoA ligase (butyrate-CoA ligase). researchgate.net Subsequently, the benzoyl group is transferred to the amino group of glycine (B1666218) by the enzyme glycine N-acyltransferase (GLYAT). researchgate.netnih.gov This reaction forms N-benzoylglycine, more commonly known as hippuric acid, which is then readily excreted in the urine. researchgate.netal-edu.comunair.ac.id
This conjugation with glycine is a well-established paradigm of xenobiotic metabolism, first discovered in the 19th century. al-edu.com While glycine is the most common amino acid conjugate in mammals, the specific amino acid used can vary depending on the animal species and the structure of the carboxylic acid. al-edu.com For instance, in certain birds, benzoic acid is conjugated with ornithine. al-edu.com In contrast, many teleost fishes utilize taurine (B1682933) for conjugation, forming benzoyltaurine. nih.gov The efficiency of this detoxification system can be influenced by the availability of glycine, and at high exposures to benzoic acid, this pathway can become saturated. researchgate.net
Role in Nitrogen Waste Disposal Mechanisms
The conjugation of benzoic acid with glycine plays a role in the body's management of nitrogen waste. nih.gov By utilizing the amino acid glycine for detoxification, the body incorporates a nitrogen atom into the hippuric acid molecule, which is then eliminated via urine. nih.gov This provides an alternative route for the disposal of waste nitrogen, supplementing the primary urea (B33335) cycle. nih.gov
This metabolic link has been therapeutically exploited to manage hyperammonemia, a condition characterized by excess ammonia (B1221849) in the blood, often resulting from genetic defects in the urea cycle. nih.gov The administration of benzoate (B1203000) promotes the consumption of glycine, thereby stimulating its synthesis and utilizing nitrogen that would otherwise contribute to the ammonia load. nih.gov Studies in finishing pigs have also shown that dietary supplementation with benzoic acid can reduce urinary nitrogen excretion and ammonia emissions from manure, further highlighting its impact on nitrogen metabolism. allaboutfeed.netkoreascience.krnih.gov
Biosynthetic Routes in Biological Systems
In plants and microorganisms, benzoic acid is a crucial precursor for a wide array of primary and secondary metabolites. Its biosynthesis is achieved through several distinct pathways, primarily originating from aromatic amino acids.
Pathways from Shikimate/Chorismate and Phenylalanine
The foundational pathway for the synthesis of aromatic compounds in plants and microbes is the shikimate pathway. nih.gov This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate. nih.govyoutube.com Chorismate is a critical branch-point intermediate, leading to the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net
Phenylalanine serves as the primary precursor for benzoic acid biosynthesis. researchgate.netmdpi.com The conversion from phenylalanine can occur through different routes, with two major pathways being the non-β-oxidative and the β-oxidative pathways. Both pathways begin with the deamination of L-phenylalanine by the enzyme L-phenylalanine ammonia-lyase (PAL) to form cinnamic acid. researchgate.netmdpi.com
Side-Chain Degradation of Cinnamic Acid Derivatives
A major route for benzoic acid formation in plants involves the shortening of the three-carbon side chain of cinnamic acid by two carbons, a process analogous to the β-oxidation of fatty acids. pnas.orgnih.gov This pathway is particularly active in petunia flowers, which emit a variety of benzenoid volatiles derived from benzoic acid. pnas.org
The process starts with the activation of cinnamic acid to its CoA ester, cinnamoyl-CoA. pnas.org This is followed by a series of reactions including hydration, dehydrogenation, and thiolytic cleavage, which ultimately removes two carbons from the side chain to yield benzoyl-CoA. pnas.orgnih.gov This benzoyl-CoA can then be converted to benzoic acid. In some bacteria, cinnamic acid is degraded through a CoA-dependent, non-β-oxidation pathway to yield benzoate. frontiersin.org
Metabolic Intermediates and Enzyme Characterization in Biosynthesis
The β-oxidative pathway for benzoic acid biosynthesis from cinnamic acid has been elucidated through the characterization of its intermediates and enzymes, particularly in Petunia hybrida. pnas.orgnih.gov
Key Metabolic Intermediates and Enzymes in the β-Oxidative Pathway
| Step | Precursor | Intermediate/Product | Enzyme |
| 1 | Cinnamic acid | Cinnamoyl-CoA | Cinnamate-CoA ligase (CNL) |
| 2 | Cinnamoyl-CoA | 3-hydroxy-3-phenylpropanoyl-CoA | Cinnamoyl-CoA hydratase-dehydrogenase (PhCHD) |
| 3 | 3-hydroxy-3-phenylpropanoyl-CoA | 3-oxo-3-phenylpropanoyl-CoA | Cinnamoyl-CoA hydratase-dehydrogenase (PhCHD) |
| 4 | 3-oxo-3-phenylpropanoyl-CoA | Benzoyl-CoA | 3-ketoacyl-CoA thiolase |
| 5 | Benzoyl-CoA | Benzoic Acid | Thioesterase (TE) |
The discovery of the bifunctional peroxisomal enzyme cinnamoyl-CoA hydratase-dehydrogenase (PhCHD) was a key step in completing the elucidation of this core pathway. pnas.orgnih.gov This enzyme is responsible for two consecutive steps, converting cinnamoyl-CoA into 3-oxo-3-phenylpropanoyl-CoA. pnas.org The colocalization of the pathway's enzymes within the peroxisome suggests a highly controlled and efficient metabolic channel for benzoic acid production in plants. nih.gov
Insufficient Information to Generate Article on "4-(N-Methylformamido)benzoic acid"
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the metabolic pathways, biotransformation, and direct biochemical relevance of the chemical compound This compound .
Our extensive searches for "this compound" in the context of metabolic studies, its role as a byproduct of phenylalanine metabolism in bacteria, and its influence on stress tolerance and growth in plants did not yield any specific findings. The current body of scientific knowledge appears to be focused on the broader class of benzoic acid derivatives, rather than this specific N-methylformylated compound.
While general information exists on the metabolism of benzoic acid and the roles of its simpler derivatives in various biological systems, there is no direct scientific evidence to populate the requested article outline for "this compound." Specifically, no studies were found that detail its formation in bacterial phenylalanine metabolism or its effects on plant physiology.
Therefore, we are unable to generate a scientifically accurate and informative article that strictly adheres to the provided outline for "this compound" due to the absence of requisite research findings. Further investigation into this specific compound would be necessary to provide the detailed analysis requested.
Design Principles for Modulating Biological Activity through Structural Modifications
The modulation of biological activity through structural modifications of the this compound scaffold is guided by established medicinal chemistry principles. These include altering electronic properties, steric bulk, and the potential for specific intermolecular interactions.
The introduction of various substituents onto the aromatic ring or the N-methylformamido group of this compound can profoundly influence its biological activity. These effects can be broadly categorized as electronic and steric.
Steric Effects: The size and shape of substituents play a critical role in how the molecule fits into its biological target. Bulky substituents can create steric hindrance, preventing optimal binding. However, in some cases, a larger group may be necessary to occupy a specific hydrophobic pocket within the target protein, thereby increasing binding affinity. The strategic placement of substituents is therefore key. For example, substitution at the ortho-position to the carboxylic acid can force a twist in the molecule, altering its conformation and potentially leading to a more favorable binding pose.
A hypothetical SAR study on this compound derivatives could yield a table similar to the one below, illustrating the impact of different substituents on a hypothetical biological activity.
| Derivative of this compound | Substituent at Position 2 | Substituent at Position 3 | Hypothetical IC50 (nM) |
| Lead Compound | H | H | 100 |
| Derivative A | Cl | H | 50 |
| Derivative B | H | Cl | 75 |
| Derivative C | OCH3 | H | 150 |
| Derivative D | H | NO2 | 30 |
| Derivative E | CH3 | H | 120 |
This table is for illustrative purposes only and does not represent actual experimental data.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom. nih.govmdpi.com In recent years, halogen bonding has been increasingly recognized as a valuable tool in rational drug design for enhancing ligand-protein interactions. nih.govdoaj.org The introduction of halogen atoms (chlorine, bromine, or iodine) onto the aromatic ring of this compound could facilitate such interactions within a target's binding site.
A strategically placed halogen atom can form a stabilizing interaction with a carbonyl oxygen or a hydroxyl group of an amino acid residue, thereby increasing the binding affinity and, consequently, the potency of the inhibitor. researchgate.net For example, if the target protein has a backbone carbonyl group in close proximity to where the benzene (B151609) ring of the ligand binds, a chlorine or bromine atom at the appropriate position could form a halogen bond, anchoring the ligand more tightly. The strength of this interaction is dependent on the type of halogen and the nature of the halogen bond acceptor. Heavier halogens like iodine form stronger halogen bonds than chlorine. namiki-s.co.jp
The potential for halogen bonding highlights a rational approach to modifying the this compound scaffold for improved biological activity.
Rational Design of Derivatives for Targeted Research Applications
The versatility of the this compound structure makes it an attractive starting point for the rational design of derivatives aimed at specific research applications, including the development of novel inhibitors and the synthesis of complex molecules.
The core structure of this compound contains key pharmacophoric features: a carboxylic acid group capable of forming salt bridges and hydrogen bonds, an aromatic ring for hydrophobic and pi-stacking interactions, and an N-methylformamido group that can act as both a hydrogen bond donor and acceptor. These features make it a suitable scaffold for designing inhibitors of various enzymes or agonists for receptors.
For instance, numerous benzoic acid derivatives have been successfully designed as inhibitors of enzymes such as influenza neuraminidase and VLA-4 antagonists. nih.govnih.gov By applying similar design principles, derivatives of this compound could be synthesized to target specific enzymes. For example, the carboxylic acid could mimic the substrate's carboxylate, while modifications to the aromatic ring and the N-methylformamido group could be tailored to fit the unique topology of the enzyme's active site.
The following table presents examples of how benzoic acid derivatives have been designed as inhibitors for different targets, suggesting the potential for this compound in similar applications.
| Target | Example Benzoic Acid Derivative | Key Interactions |
| Influenza Neuraminidase | 4-Guanidino-3-(peramivir-ethereal) benzoic acid | Salt bridge with arginine residues, hydrophobic interactions |
| VLA-4 | 3-Chloro-4-(N'-(2-methylphenyl)ureido)benzoic acid | Hydrogen bonds with backbone amides, hydrophobic interactions |
| DNA Methyltransferase | N-(4-(quinolin-4-ylamino)phenyl)benzamide | Pi-stacking with aromatic residues, hydrogen bonds |
This demonstrates the broad applicability of the benzoic acid scaffold in inhibitor design.
A closely related compound, 4-Formamido Benzoic Acid, is recognized for its utility as a building block in organic synthesis and the development of new drugs. lookchem.com Its bifunctional nature, possessing both a reactive carboxylic acid and a formamido group, allows it to participate in a variety of chemical reactions. lookchem.com Similarly, this compound can serve as a valuable synthon for the construction of more complex molecules.
The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, providing a handle for coupling with other molecules. The N-methylformamido group can also be modified or used to direct reactions at specific positions on the aromatic ring. This versatility makes it a useful starting material for creating libraries of compounds for high-throughput screening or for the targeted synthesis of a specific bioactive molecule.
Computational Approaches in SAR Analysis
Computational chemistry has become an indispensable tool in modern drug discovery, offering insights that can guide and accelerate the design of new drugs. For this compound and its derivatives, computational approaches can be employed to build robust SAR models.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of this compound derivatives with known activities, a predictive QSAR model can be developed. This model can then be used to estimate the activity of newly designed, unsynthesized compounds, helping to prioritize which derivatives to synthesize and test.
Molecular Docking and Molecular Dynamics: Molecular docking simulations can predict the preferred binding mode of a ligand within the active site of a target protein. nih.gov For this compound derivatives, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov This information is invaluable for understanding the SAR at a molecular level and for designing modifications that can enhance these interactions. Molecular dynamics simulations can further refine these binding poses and provide insights into the stability of the ligand-protein complex over time.
These computational methods, when used in conjunction with experimental data, provide a powerful platform for the rational design and optimization of this compound-based therapeutic agents.
Structure Activity Relationship Sar Studies and Molecular Design
Docking Studies and Ligand-Protein Interactions
While specific molecular docking studies focusing exclusively on 4-(N-Methylformamido)benzoic acid are not extensively documented in publicly available literature, the potential ligand-protein interactions can be inferred from computational analyses of structurally similar benzoic acid derivatives. These studies provide a framework for understanding how the key functional groups of this compound—the carboxylic acid, the benzene (B151609) ring, and the N-methylformamido group—are likely to behave within a protein's binding pocket.
Docking simulations with various benzoic acid analogs reveal a common and critical interaction involving the carboxylate group. This moiety frequently acts as a key anchor, forming strong hydrogen bonds and salt bridges with positively charged or polar amino acid residues at the active site. For instance, in studies of 2,5-substituted benzoic acid derivatives targeting the anti-apoptotic protein Mcl-1, the carboxyl group consistently forms a crucial hydrogen bond with an arginine residue (Arg263). nih.gov Similarly, in the active site of SIRT5, the carboxylate of a 2-hydroxybenzoic acid derivative was observed to form a bidentate salt bridge with Arg105 and a hydrogen bond with Tyr102. nih.gov This suggests that the carboxylic acid of this compound would likely engage in similar electrostatic interactions, anchoring the ligand within the binding site of a target protein.
The central benzene ring typically participates in hydrophobic and aromatic interactions. In the vicilin protein canavalin, the benzene ring of benzoic acid was found to be submerged in a hydrophobic pocket formed by at least eight nonpolar amino acid side chains. nih.gov Furthermore, pi-stacking interactions are commonly observed. For example, docking studies of benzoic acid derivatives with microbial neuraminidase inhibitors and other targets show the aromatic ring engaging in pi-pi stacking with residues like histidine and tryptophan. rjptonline.orgacs.org
Interactive Data Table: Inferred Ligand-Protein Interactions for this compound based on Analogous Compounds.
| Functional Group of Ligand | Potential Interacting Residue(s) | Type of Interaction | Reference |
| Carboxylic Acid | Arginine, Histidine, Tyrosine | Hydrogen Bond, Salt Bridge | nih.govnih.govnih.gov |
| Benzene Ring | Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan, Tyrosine | Hydrophobic Interaction, π-π Stacking | nih.govnih.govnih.govacs.org |
| N-Methylformamido (Formyl Oxygen) | Polar residues (e.g., Gln, Asn, Thr) | Hydrogen Bond | nih.govacs.org |
| N-Methylformamido (Methyl Group) | Hydrophobic residues | Van der Waals / Hydrophobic Interaction | nih.gov |
Detailed research on various benzoic acid derivatives highlights the adaptability of this scaffold to different protein active sites. The specific interactions are highly dependent on the topology and amino acid composition of the binding pocket. For example, in a study on SARS-CoV-2 main protease, the docking scores of benzoic acid derivatives were influenced by the number and position of hydroxyl groups, which altered the hydrogen bonding network. nih.gov This underscores the importance of the substitution pattern in modulating biological activity.
The following table summarizes findings from docking studies on various benzoic acid derivatives, which serve as a model for predicting the interactions of this compound.
Interactive Data Table: Summary of Docking Studies for Benzoic Acid Analogs.
| Compound/Analog Class | Protein Target | Key Interacting Residues | Observed Interactions | Reference |
| 2,5-Substituted Benzoic Acids | Mcl-1 | Arg263, Leu267, Val253 | Hydrogen bond (carboxylate-Arg), Hydrophobic interactions | nih.gov |
| 2-Hydroxybenzoic Acid Derivatives | SIRT5 | Arg105, Tyr102, Val221 | Salt bridge (carboxylate-Arg), H-bonds (carboxylate-Tyr, hydroxyl-Val) | nih.gov |
| Benzoic Acid | Canavalin | His297, Asn284, Arg376 | Hydrogen bond (carboxylate with multiple residues), Hydrophobic interactions | nih.gov |
| 4-Acetamido-3-aminobenzoic Acid Derivatives | Microbial Neuraminidase | Not specified | Predicted to interact with the active site | rjptonline.org |
| Benzoic Acid Derivatives | SARS-CoV-2 Main Protease | Not specified | Docking scores correlated with the number of hydroxyl groups | nih.gov |
| 4-Aminobenzoic Acid Derivatives | Cholinesterase | Not specified | Docking studies supported enzyme inhibition results | researchgate.net |
Advanced Research Applications and Future Directions
Utility of 4-(N-Methylformamido)benzoic acid in Chemical Synthesis Beyond its Direct Use
While specific applications of this compound are not extensively documented in publicly available research, the broader class of N-acylated and para-substituted benzoic acids serves as a valuable proxy for understanding its potential utility. These compounds are frequently employed not as final products but as versatile building blocks for more complex, high-value molecules.
Substituted benzoic acids are foundational materials in the synthesis of fine chemicals, particularly in the pharmaceutical industry. Compounds like 4-aminobenzoic acid (PABA) and 4-formamidobenzoic acid are recognized as key intermediates. nbinno.comnih.govdntb.gov.ua Their bifunctional nature, possessing both a carboxylic acid group and a substituted amino group, allows for sequential and selective reactions to build intricate molecular architectures. nih.gov
The N-formyl or N-acyl group can serve as a protecting group for the amine, allowing chemists to perform reactions on the carboxylic acid moiety without interference. Subsequently, the formyl group can be removed or modified to participate in further synthetic steps. This strategy is crucial in multi-step syntheses of active pharmaceutical ingredients (APIs). For instance, various PABA derivatives are used as starting materials for drugs with anticancer, antibacterial, antiviral, and anti-inflammatory properties. dntb.gov.uamdpi.com The synthesis of N-(N-acylaminoacyl)aminobenzoic acids from aminobenzoic acids highlights a pathway where the core structure is elaborated into more complex peptide-like molecules. google.com
The utility of various substituted benzoic acids as intermediates is summarized in the table below.
| Compound | Role as Intermediate | Examples of End Products/Applications |
| p-Aminobenzoic Acid (PABA) | Precursor/Building Block | Folic acid, Dyes, Antimicrobial agents, Anticancer agents nih.govdntb.gov.uamdpi.com |
| 4-Formamidobenzoic Acid | Building Block | Pharmaceuticals, Complex molecular structures, Innovative materials nbinno.com |
| 4-(Aminomethyl)benzoic acid | Linker/Building Block | Anticoagulant drugs, Peptide mimetics, Polymer modification chemicalbook.com |
| Benzoic Acid Derivatives (General) | Precursor | Active Pharmaceutical Ingredients (APIs) like Trimebutine and Aniracetam rsc.org |
Emerging Research Areas and Potential Novel Applications
The field of chemical synthesis is continually driven by the need for innovation, efficiency, and sustainability. Research into substituted benzoic acids is reflecting these trends, with a focus on creating new synthetic methods and discovering previously untapped applications.
A significant trend in modern chemistry is the development of "green" or sustainable synthetic routes that minimize environmental impact. For the production of benzoic acid derivatives, this involves moving away from petroleum-based feedstocks and hazardous reagents. mdpi.com
Key sustainable approaches being explored for this class of compounds include:
Biosynthesis: Using engineered microorganisms to produce aminobenzoic acids from simple sugars is a promising green alternative to traditional chemical synthesis, which often involves toxic materials and harsh conditions. mdpi.com
Bio-based Feedstocks: Researchers are investigating the use of renewable resources like lignin and coumalic acid as starting materials for benzoic acid derivatives, offering a sustainable alternative to petroleum. rsc.orgrsc.org
Green Catalysis: The use of eco-friendly catalysts and oxidants, such as selenium-catalyzed reactions with hydrogen peroxide, provides a milder and less toxic method for synthesizing carboxylic acids from aldehydes. mdpi.com
Waste Valorization: Methods are being developed to recover and separate high-value aromatic compounds from the industrial waste generated during benzoic acid production, turning a disposal problem into a resource. epa.gov
These sustainable methodologies, while not yet specifically reported for this compound, represent the future direction for the synthesis of all fine chemicals, including substituted benzoic acids.
Challenges and Opportunities in the Academic Research of Substituted Benzoic Acids
Despite being a well-established class of compounds, substituted benzoic acids continue to present complex scientific puzzles and opportunities for new discoveries. Academic research is focused on both fundamental mechanistic questions and the expansion of their practical applications.
A central challenge in the study of substituted benzoic acids is fully understanding how different substituents influence the molecule's properties and reactivity. The position of the substituent on the benzene (B151609) ring can have profound and sometimes counterintuitive effects.
Key areas of mechanistic investigation include:
Substituent Effects on Acidity: The Hammett equation has long been used to correlate substituent type with the acidity of benzoic acids. nih.gov However, this relationship often fails for ortho-substituted isomers due to complex steric and electronic interactions, known as the "ortho effect," which remains an active area of theoretical and computational study. researchgate.netnih.gov
Reaction Pathways: Detailed kinetic and computational studies are employed to map the precise mechanisms of reactions. For example, understanding the alkylation of substituted benzoic acids involves analyzing transition states and the influence of substituents on reaction rates. acs.org
Biochemical Interactions: Research on how aminobenzoic acid derivatives interact with biological targets, such as the catalytic center of the ribosome, provides fundamental insights into biochemical processes. Studies have shown that the rigid aromatic backbone of these molecules can sterically hinder the "induced fit" mechanism required for efficient peptide bond formation. acs.org
While many benzoic acid derivatives have been investigated for medicinal applications, the full scope of their biological activities is far from exhausted. The structural versatility of the benzoic acid scaffold makes it an attractive starting point for discovering new therapeutic agents. dntb.gov.ua
Opportunities for future research include:
Novel Therapeutic Targets: The core structure of PABA and other aminobenzoic acids is a "privileged scaffold" in medicinal chemistry, meaning it can be adapted to interact with numerous biological targets. nih.gov There is vast potential in synthesizing and screening new libraries of derivatives against diseases ranging from cancer to neurodegenerative disorders like Alzheimer's. researchgate.net
N-Acylated Derivatives: N-acylation is a proven strategy for modifying the biological activity of molecules. Studies on related compounds, such as N-acylated 2-aminobenzothiazoles, have identified potent anti-inflammatory agents, suggesting that N-acylated aminobenzoic acids could yield compounds with similar or novel activities. nih.govescholarship.org
The table below presents a selection of biological activities investigated for various derivatives of p-aminobenzoic acid (PABA), illustrating the broad potential for this class of compounds.
| Derivative Type | Biological Activity Investigated | Reference |
| Schiff Bases | Antimicrobial, Cytotoxic | mdpi.com |
| Methylene-substituted analogs | Acetylcholinesterase (AChE) Inhibition (Anti-Alzheimer's) | nih.gov |
| Benzimidazole derivatives | DNA Gyrase Inhibition (Antibacterial) | nih.gov |
| General PABA derivatives | Anticancer, Antiviral, Antioxidant, Anti-inflammatory | dntb.gov.uamdpi.com |
Future work could systematically explore how modifications like N-methylation and N-formylation, as seen in this compound, impact these and other biological activities.
Q & A
Q. Table 1: Synthesis Methods for Benzoic Acid Derivatives
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| DCC coupling | DCC, DMF, 0–25°C | 60–85 | |
| Hydrolysis/Reduction | NaOH, LiAlH4, THF | 70–90 |
How can researchers characterize this compound using advanced analytical techniques?
Basic Research Question
LC-MS () and GC/MS () are critical for structural elucidation:
- LC-MS : Detects molecular ions ([M+H]⁺) and fragments to confirm molecular weight and functional groups.
- GC/MS : Requires derivatization (e.g., silylation) for volatile analysis of non-volatile acids.
Thermogravimetric Analysis (TGA) and DSC () assess thermal stability and phase transitions, essential for formulation studies.
Q. Table 2: Analytical Techniques Comparison
| Technique | Purpose | Key Parameters | Reference |
|---|---|---|---|
| LC-MS | Qualitative/quantitative analysis | m/z, retention time | |
| TGA | Thermal decomposition profile | Weight loss vs. temperature |
What challenges arise in crystallographic studies of this compound, and how are they resolved?
Advanced Research Question
Crystallography requires robust software like SHELXL () and SIR97 (). Key challenges include:
- Twinned crystals : SHELXL’s twin refinement tools resolve overlapping reflections .
- Disorder in methyl/formamido groups : Partial occupancy modeling in SHELX refines electron density maps .
- Data quality : High-resolution (<1.0 Å) data collection minimizes refinement errors.
How should researchers address contradictions between TGA and DSC data for this compound?
Advanced Research Question
Discrepancies between TGA (mass loss) and DSC (enthalpic events) may arise from:
- Decomposition vs. melting : TGA mass loss at DSC endotherms suggests decomposition rather than melting .
- Sample purity : Impurities broaden DSC peaks; recrystallize and repeat analysis.
- Atmosphere effects : Use inert gas (N₂) in TGA to suppress oxidative decomposition.
What mechanistic insights exist for the biological activity of this compound derivatives?
Advanced Research Question
Studies on similar compounds (e.g., 4-(imidazol-1-yl)benzoic acid) reveal:
- Enzyme inhibition : Cytochrome P450 (CYP) oxidation generates bioactive metabolites (e.g., 4-[[2-(formylamino)acetyl]amino]benzoic acid) .
- Receptor binding : The formamido group may hydrogen-bond to active sites, as seen in kinase inhibitors .
How can researchers optimize LC-MS and GC/MS protocols for trace analysis?
Advanced Research Question
- LC-MS : Use hydrophilic interaction chromatography (HILIC) for polar metabolites. Add 0.1% formic acid to enhance ionization .
- GC/MS : Derivatize with BSTFA to improve volatility. Set MS in SIM mode for selective ion monitoring (e.g., m/z 180 for benzoic acid derivatives) .
What strategies improve solubility and formulation of this compound?
Advanced Research Question
- Salt formation : React with sodium bicarbonate to generate water-soluble sodium salts.
- Co-solvents : Use DMSO:water (1:4) mixtures for in vitro assays (refer to safety protocols in ).
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) enhances bioavailability .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
